molecular formula C19H25N6O5S2.HO4S B009930 Cefepime sulfate CAS No. 107648-78-2

Cefepime sulfate

Cat. No.: B009930
CAS No.: 107648-78-2
M. Wt: 578.6 g/mol
InChI Key: JCRAHWHSZYCYEI-LSGRDSQZSA-N
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Description

Cefepime sulfate is a fourth-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics. This compound is commonly used in the treatment of severe infections such as pneumonia, urinary tract infections, and skin infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefepime sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the cephem nucleus, followed by the introduction of various functional groups to enhance its antibacterial activity. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cefepime sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cefepime sulfate has a wide range of applications in scientific research:

Mechanism of Action

Cefepime sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Cefepime sulfate is unique among cephalosporins due to its broad spectrum of activity and stability against β-lactamases. Similar compounds include:

This compound’s enhanced stability and broader spectrum make it a valuable option for treating severe and resistant infections.

Biological Activity

Cefepime sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile have been the subject of extensive research. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death of susceptible bacteria. The unique zwitterionic structure of cefepime enhances its penetration through the outer membrane of Gram-negative bacteria, improving its efficacy against resistant strains .

Pharmacodynamics

Cefepime demonstrates a time-dependent killing effect, meaning that the duration for which the drug concentration exceeds the minimum inhibitory concentration (MIC) is crucial for its efficacy. Studies have shown that higher unbound plasma concentrations correlate with better treatment outcomes in animal models .

Table 1: Pharmacokinetic Parameters of Cefepime

ParameterValue
Volume of Distribution~0.2 L/kg
Protein Binding~20%
Elimination Half-Life2–2.3 hours
Excretion85% unchanged via urine

Clinical Efficacy

Cefepime is indicated for various infections, including pneumonia, urinary tract infections, skin infections, and febrile neutropenia. Its broad spectrum makes it particularly effective against multidrug-resistant organisms such as extended-spectrum beta-lactamase (ESBL)-producing strains .

Case Study 1: Neurotoxicity in Renal Impairment

A notable case involved a patient with end-stage renal disease who developed prolonged neurotoxicity after cefepime administration. The patient experienced confusion and seizures attributed to cefepime toxicity, highlighting the need for careful monitoring in patients with renal impairment .

Key Findings:

  • Prolonged neurotoxicity lasting over one week.
  • Symptoms included confusion, encephalopathy, and nonconvulsive status epilepticus.
  • Improvement was noted post-hemodialysis.

Table 2: Clinical Symptoms and Management in Cefepime Neurotoxicity

SymptomManagement
ConfusionDiscontinue cefepime
SeizuresAdminister levetiracetam
HypotensionStabilization before dialysis

Nephrotoxicity Studies

Research has demonstrated that cefepime can induce nephrotoxic effects characterized by renal tubular damage and alterations in biochemical markers such as urea and creatinine levels. A study in rats indicated dose-dependent renal changes following cefepime administration .

Table 3: Renal Function Changes Induced by Cefepime

Dose (mg/kg)Urine Output (mL/day)Serum Creatinine (mg/dL)
45IncreasedSignificant increase
90IncreasedSignificant increase
180IncreasedSignificant increase

Safety Profile

Cefepime is generally well-tolerated; however, adverse effects can occur. Common side effects include transient elevations in blood urea nitrogen and serum creatinine levels. Rare cases of agranulocytosis have also been reported . The risk of neurotoxicity is particularly heightened in patients with renal dysfunction due to reduced clearance rates .

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAHWHSZYCYEI-LSGRDSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107648-78-2
Record name Cefepime sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFEPIME SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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